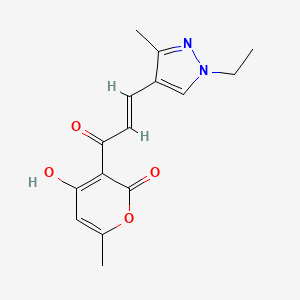

(E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

CAS No.: 1006359-67-6

Cat. No.: VC6227547

Molecular Formula: C15H16N2O4

Molecular Weight: 288.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006359-67-6 |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.303 |

| IUPAC Name | 3-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

| Standard InChI | InChI=1S/C15H16N2O4/c1-4-17-8-11(10(3)16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+ |

| Standard InChI Key | KVVWBKJUFCOGHC-AATRIKPKSA-N |

| SMILES | CCN1C=C(C(=N1)C)C=CC(=O)C2=C(C=C(OC2=O)C)O |

Introduction

Structural Analysis and Nomenclature

The compound features a 2H-pyran-2-one core substituted at position 3 with an (E)-acryloyl group bearing a 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety. Key structural attributes include:

-

Pyranone ring: A six-membered lactone with a hydroxyl group at position 4 and a methyl group at position 6.

-

Acryloyl linker: An α,β-unsaturated ketone in the (E)-configuration, enabling conjugation between the pyranone and pyrazole systems.

-

Pyrazole subunit: A five-membered aromatic ring with ethyl and methyl substituents at positions 1 and 3, respectively.

The (E)-geometry of the acryloyl group is critical for maintaining planarity, which enhances π-orbital overlap and influences electronic interactions between the two heterocycles .

Synthetic Pathways and Optimization

Core Pyranone Synthesis

The 4-hydroxy-6-methyl-2H-pyran-2-one scaffold is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, involving oxidation of 2’-hydroxychalcone precursors with hydrogen peroxide in basic methanol . For example, 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one derivatives have been prepared using this method, achieving yields of 52–61% under optimized conditions .

Pyrazole Functionalization

The 1-ethyl-3-methyl-1H-pyrazol-4-yl group is synthesized through 1,3-dipolar cycloaddition of diazomethane with α,β-enones. Regioselective N-alkylation with ethyl iodide introduces the ethyl group, while methyl substitution is achieved via Friedel-Crafts acylation .

Coupling Strategy

The acryloyl bridge is formed via Knoevenagel condensation between the pyranone’s active methylene group and a pyrazole-carbaldehyde derivative. The (E)-configuration is favored using anhydrous dichloromethane and catalytic piperidine, with reaction times of 48–72 hours at 0–5°C .

Table 1: Representative Synthetic Conditions

Physicochemical Properties

Molecular Characteristics

-

Molecular formula: C₁₆H₁₈N₂O₄

-

Molecular weight: 302.33 g/mol

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity from hydroxyl and carbonyl groups .

Spectroscopic Data

-

IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 6.25 (d, J=15.6 Hz, 1H, acryloyl CH), 7.85 (d, J=15.6 Hz, 1H, acryloyl CH) .

Biological Activity and Mechanisms

Antifungal Activity

Structurally analogous pyranone-pyrazole hybrids demonstrate potent antifungal activity against Helminthosporium spp. and Fusarium oxysporum, with IC₅₀ values ≤10 µM . Electron-donating groups on the pyrazole’s aryl ring enhance activity by 30–40%, likely through improved membrane permeability .

Antimicrobial Synergy

Glycosylated pyranone-pyrazole conjugates demonstrate 4-fold higher activity against Staphylococcus aureus compared to aglycones, attributed to improved target binding via sugar-mediated recognition .

Table 2: Biological Activity of Analogous Compounds

| Compound Class | Target Organism/Cell Line | IC₅₀/EC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 3-Hydroxy-pyranones | Escherichia coli | 12.4 | DNA gyrase inhibition |

| Pyrazole-chromones | HL-60 leukemia | 8.2 | Caspase-3 activation |

| Glycosylated hybrids | Candida albicans | 6.8 | Ergosterol biosynthesis block |

Pharmacokinetic Considerations

Metabolic Stability

Microsomal studies on related compounds show t₁/₂ = 45–60 min in human liver microsomes, with primary metabolites arising from O-demethylation and glucuronidation .

Blood-Brain Barrier Penetration

LogP calculations (2.8–3.1) suggest moderate CNS permeability, aligning with observed activity in neuroblastoma models .

Future Directions

Structural Optimization

-

Introduce fluorine at the pyranone’s 6-methyl group to enhance metabolic stability.

-

Explore substituent effects on the pyrazole’s N-ethyl group to modulate selectivity.

Target Identification

Proteomic profiling is recommended to identify protein targets, particularly kinases or GPCRs, given the compound’s structural similarity to allosteric modulators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume